2-Iodo-5-methoxy-N,N-dimethylbenzamide
Description
2-Iodo-5-methoxy-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 2-position, a methoxy group at the 5-position, and dimethylamide functionality. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 321.11 g/mol. The iodine atom enhances its electrophilic reactivity, making it a candidate for metal-catalyzed cross-coupling reactions or oxidation processes . The methoxy group contributes to solubility in polar solvents, while the N,N-dimethylamide moiety reduces steric hindrance compared to bulkier substituents, facilitating interactions in catalytic systems .
Properties
IUPAC Name |
2-iodo-5-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCTUUSGZIZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination Using Molecular Iodine and Oxidizing Agents
A classical method involves treating 5-methoxy-N,N-dimethylbenzamide with iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine electrophile (I⁺) is generated in situ.
Reaction Conditions:
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Substrate: 5-Methoxy-N,N-dimethylbenzamide (1.0 equiv)
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Iodine Source: I₂ (1.2 equiv)
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Oxidizing Agent: H₂O₂ (2.0 equiv)
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Acid Catalyst: H₂SO₄ (0.5 M)
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Solvent: Acetic acid
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Temperature: 60–80°C
The methoxy group’s strong electron-donating effect enhances ring reactivity, while the amide group’s steric and electronic properties favor iodination at position 2.
Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), offer improved regioselectivity and milder conditions. In this approach, DIB acts as both an oxidizing agent and an iodine source, enabling iodination without strong acids.
Procedure:
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Combine 5-methoxy-N,N-dimethylbenzamide (1.0 mmol) and DIB (1.5 mmol) in acetonitrile.
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Add tert-butyl hydroperoxide (TBHP, 2.0 mmol) as an oxidizer.
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Reflux for 6–8 hours.
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Isolate the product via column chromatography (petroleum ether/EtOAc).
Advantages:
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Avoids corrosive acids.
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Achieves higher purity (≥95% by NMR).
Metal-Catalyzed C–H Activation
Palladium and copper catalysts enable direct C–H iodination, bypassing pre-functionalized intermediates. This method is advantageous for substrates sensitive to harsh iodination conditions.
Palladium-Mediated Directed Ortho-Iodination
The N,N-dimethylamide group acts as a directing group, coordinating to palladium to facilitate ortho-iodination. A representative protocol involves:
Catalytic System:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: 1,10-Phenanthroline (10 mol%)
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Iodine Source: N-Iodosuccinimide (NIS, 1.1 equiv)
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Solvent: DMF
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Temperature: 100°C
Mechanistic Insight:
The amide carbonyl oxygen coordinates to palladium, directing iodination to the adjacent ortho position. This method is less effective for para-iodination due to steric hindrance from the methoxy group.
Copper-Catalyzed Halogen Exchange
A patent method for analogous compounds employs copper(I) cyanide to replace bromine with cyano groups. Adapting this strategy, copper iodide (CuI) can facilitate iodine introduction via halogen exchange.
Procedure:
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React 5-methoxy-N,N-dimethyl-2-bromobenzamide (1.0 equiv) with CuI (1.2 equiv) in N-methyl-2-pyrrolidinone (NMP).
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Heat at 150°C for 12 hours.
Yield: 65–70%
Limitation: Requires brominated precursors, adding synthetic steps.
Multi-Step Synthesis from Benzoic Acid Derivatives
For large-scale production, a sequential approach starting from 5-methoxybenzoic acid ensures control over substitution patterns.
Synthesis of 2-Iodo-5-methoxybenzoic Acid
Amide Formation
Convert the iodinated acid to the corresponding amide via two routes:
Route A: Acid Chloride Intermediate
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React 2-iodo-5-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
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Treat with dimethylamine (2.0 equiv) in dichloromethane.
Route B: Coupling Reagents
Use EDCl/HOBt to couple the acid directly with dimethylamine in DMF.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enhance mixing and heat transfer during iodination, improving yields by 15–20% compared to batch processes.
Optimized Conditions:
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Reactor Type: Microfluidic flow reactor
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Residence Time: 10 minutes
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Temperature: 80°C
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Throughput: 1.2 kg/hour
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Iodination | I₂, H₂O₂, H₂SO₄ | 70–75 | 90–92 | Moderate |
| Hypervalent Iodine | DIB, TBHP | 75–80 | 95–97 | High |
| Palladium Catalysis | Pd(OAc)₂, NIS | 68–72 | 93–95 | Low |
| Copper-Mediated Exchange | CuI, NMP | 65–70 | 88–90 | Moderate |
| Multi-Step Synthesis | SOCl₂, dimethylamine | 85–90 | 97–99 | High |
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Iodo-5-methoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Iodo-5-methoxy-N,N-dimethylbenzamide and its analogs:
Key Findings:
Reactivity in Catalysis :
- The iodine atom in This compound confers superior leaving-group ability compared to bromo or chloro analogs, enhancing its utility in oxidative transformations. However, 2-Iodo-N-isopropyl-5-methoxybenzamide () exhibits higher catalytic efficiency in alcohol oxidation due to the electron-donating isopropyl group, which stabilizes transition states .
- Brominated analogs (e.g., 2-Bromo-5-methoxy-N,N-dimethylbenzamide ) are less reactive in halogen-bonding interactions, limiting their use in metal-free catalysis .
Biological Activity: Benodanil (2-Iodo-N-phenylbenzamide) demonstrates fungicidal activity, attributed to the phenylamide group’s ability to disrupt fungal cell membranes . In contrast, the dimethylamide group in this compound reduces bioactivity but improves solubility for synthetic applications .
Analytical Performance :
- N,N-Dimethylbenzamide () is used as a derivatization agent for detecting dimethylamine impurities, with a recovery rate of 80–98%. Its simpler structure lacks the steric and electronic effects of halogen/methoxy substituents, making it less versatile in catalysis but more stable in analytical workflows .
Agrochemical Potential: 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide () shares structural similarities but incorporates a chloro substituent and a bulky aryl group, which may enhance binding to biological targets in pesticides .
Biological Activity
2-Iodo-5-methoxy-N,N-dimethylbenzamide is an organic compound characterized by the presence of an iodine atom at the second position, a methoxy group at the fifth position, and a dimethylamino group attached to the nitrogen of the amide functional group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound. In vitro assays demonstrated that this compound exhibits significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In cellular models, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types. The compound's ability to modulate signaling pathways associated with cell growth and survival suggests it may serve as a lead compound for developing novel anticancer therapies.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The iodine atom and methoxy group contribute to its binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its potency and selectivity. For instance, variations in the substituents on the benzene ring or alterations to the amide nitrogen can lead to enhanced or diminished biological effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
- Cancer Cell Line Studies : In a series of experiments using human cancer cell lines (e.g., breast cancer and leukemia), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed between 15 µM and 30 µM.
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis via activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Significant | Caspase activation |
| 2-Iodo-N,N-dimethylbenzamide | Low | Moderate | Cell cycle arrest |
| 5-Methoxy-N,N-dimethylbenzamide | Low | Low | Unknown |
This table illustrates how this compound compares with similar compounds regarding their biological activities and mechanisms.
Q & A
Q. Why do crystallographic studies show variable hydrogen-bonding patterns in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
